molecular formula C23H29NO4 B11277694 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide

Cat. No.: B11277694
M. Wt: 383.5 g/mol
InChI Key: LGUUNEAVFTYTBJ-UHFFFAOYSA-N
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Description

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran moiety, an ethoxypropyl chain, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic or basic conditions.

    Attachment of the Dimethyl Groups:

    Formation of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction between a benzoyl chloride derivative and an amine.

    Linking the Benzofuran and Benzamide Moieties: The final step involves the formation of an ether linkage between the benzofuran and benzamide moieties, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuran ring and the benzamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(((2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide: Lacks the ethoxypropyl chain, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the dimethyl groups, ethoxypropyl chain, and benzamide moiety in 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide makes it unique

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C23H29NO4/c1-4-26-14-6-13-24-22(25)18-11-9-17(10-12-18)16-27-20-8-5-7-19-15-23(2,3)28-21(19)20/h5,7-12H,4,6,13-16H2,1-3H3,(H,24,25)

InChI Key

LGUUNEAVFTYTBJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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